2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
The compound “2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine” is a derivative of thieno[3,2-d]pyrimidin-4-amine . Thieno[3,2-d]pyrimidin-4-amines are known to inhibit Cytochrome bd oxidase (Cyt-bd), a drug target in Mycobacterium tuberculosis . They have been reported to have diverse biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
Thieno[3,2-d]pyrimidin-4-ones can be synthesized by heating thiophene-2-carboxamides in formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4-amines is crucial for their activity. The structure-activity relationship (SAR) of these compounds has been studied, and it was found that the compound activity depended mostly on the nature of the amine fragments .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4-ones undergo various chemical reactions. For instance, they can be transformed into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin-4-amines are crucial for their drug-like properties. In silico ADME profiling and physiochemical properties predict drug-like properties with a very low toxic effect .Scientific Research Applications
Anticancer Activity
The compound has been evaluated for its anticancer potential. Thienopyrimidine derivatives, including this compound, were synthesized using a solvent-free reaction. Molecular docking studies preselected these compounds for testing against NCI 60 cell lines. Notably, the compound “2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one” exhibited remarkable cytotoxic activity across various cancer cell lines, with the melanoma cell line MDA-MB-435 being particularly sensitive .
Targeting Cyt-bd
Recent research has explored synthetically assessable scaffolds targeting Cyt-bd. The compound may be relevant in this context .
Phosphodiesterase10A (PDE10A) Inhibition
PDE10A inhibitors are sought after for treating neurodegenerative disorders. While not directly studied for PDE10A inhibition, the compound’s structure warrants investigation in this area .
Correlation with Structural Features
Cytotoxic activity results can be correlated with specific structural features of the compound. Further exploration of these relationships may reveal additional applications .
Synthetic Approaches
The compound’s synthesis involves versatile synthetic methods. Understanding these approaches can aid in optimizing its structure for specific applications .
Mechanism of Action
Target of action
Compounds similar to these often target enzymes or receptors in the body. For example, some thieno[2,3-d]pyrimidin-4-amine derivatives have been shown to inhibit the acetyl-CoA carboxylase enzyme .
Mode of action
The compound could bind to its target, causing a conformational change that affects the target’s function. This could result in the inhibition or activation of the target, depending on the specific interaction .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. For example, if the target is an enzyme involved in a metabolic pathway, the compound’s action could result in the upregulation or downregulation of that pathway .
Future Directions
Thieno[3,2-d]pyrimidin-4-amines have shown promise in various areas of medicinal chemistry. Future work will focus on designing new thieno[3,2-d]pyrimidin-4-amines with improved potency and acceptable pharmacokinetics for in vivo evaluation . The development of kinase inhibitors as anticancer medicines continues to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines .
properties
IUPAC Name |
2-(2-chloroethyl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3S/c1-7-2-3-8-9(6-7)18-13-11(8)12(15)16-10(17-13)4-5-14/h7H,2-6H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMXMSDEEPQMHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC(=NC(=C23)N)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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